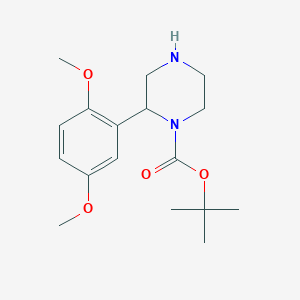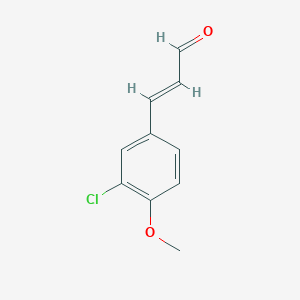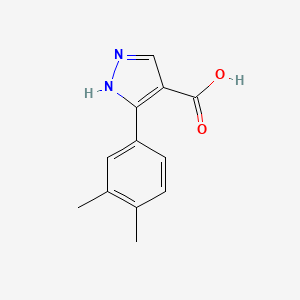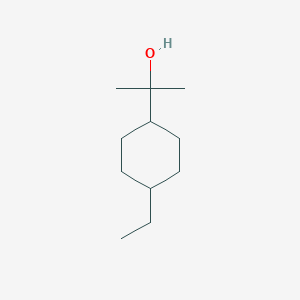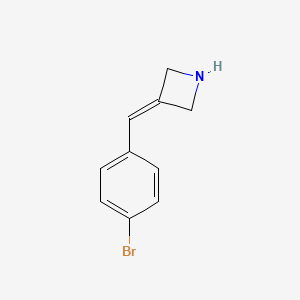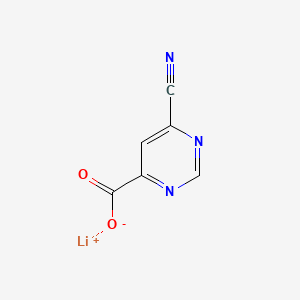
2-bromo-N-methoxy-N-methyl(2H2)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-methoxy-N-methyl(2H2)acetamide is a chemical compound with the molecular formula C4H8BrNO2 and a molecular weight of 182.02 g/mol . It is known for its use in various chemical reactions and applications in scientific research.
Preparation Methods
The synthesis of 2-bromo-N-methoxy-N-methyl(2H2)acetamide typically involves the reaction of bromoacetyl bromide with N-methoxymethanamine . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
Chemical Reactions Analysis
2-bromo-N-methoxy-N-methyl(2H2)acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form various derivatives, such as amides and carbinols.
Oxidation Reactions: It can also undergo oxidation reactions, although these are less common.
Common reagents used in these reactions include hydrogen transfer agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-bromo-N-methoxy-N-methyl(2H2)acetamide has a wide range of applications in scientific research, including:
Biology: The compound is used in biochemical studies to investigate various biological pathways and molecular interactions.
Industry: The compound is used in the production of various chemicals and intermediates for industrial processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-methoxy-N-methyl(2H2)acetamide involves its function as an electrophilic reagent. It can react with nucleophiles to form new chemical bonds, making it useful in the synthesis of various compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
2-bromo-N-methoxy-N-methyl(2H2)acetamide can be compared with other similar compounds, such as:
2-bromo-N-methylacetamide: This compound has a similar structure but lacks the methoxy group, which affects its reactivity and applications.
N-methoxy-N-methylacetamide: This compound lacks the bromine atom, making it less reactive in substitution reactions.
The presence of both the bromine atom and the methoxy group in this compound makes it unique and versatile in various chemical reactions and applications.
Properties
Molecular Formula |
C4H8BrNO2 |
|---|---|
Molecular Weight |
184.03 g/mol |
IUPAC Name |
2-bromo-2,2-dideuterio-N-methoxy-N-methylacetamide |
InChI |
InChI=1S/C4H8BrNO2/c1-6(8-2)4(7)3-5/h3H2,1-2H3/i3D2 |
InChI Key |
GKJMVMJIDBDPDZ-SMZGMGDZSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)N(C)OC)Br |
Canonical SMILES |
CN(C(=O)CBr)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


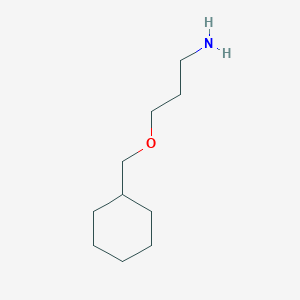
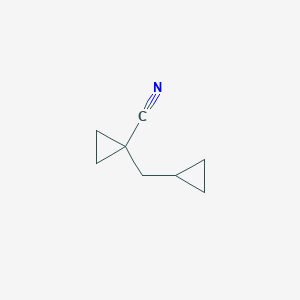



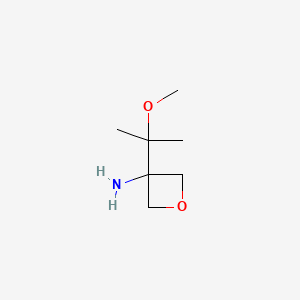
![1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine](/img/structure/B13606100.png)
